p-Nitrophenyl-D-Cellobioside Heptacetate synthesis and characterization
p-Nitrophenyl-D-Cellobioside Heptacetate synthesis and characterization
Technical Guide: Synthesis and Characterization of -Nitrophenyl -D-Cellobioside Heptaacetate[1]
-Nitrophenyl 2,2',3,3',4',6,6'-hepta-O-acetyl-Executive Summary & Strategic Utility
-NitrophenylIts synthesis requires the stereoselective formation of a 1,2-trans
-
Solubility: They render the molecule soluble in organic solvents (DCM, Chloroform), enabling efficient purification via recrystallization or chromatography.[1]
-
Stereocontrol: The C2-acetyl group provides anchimeric assistance (neighboring group participation), directing the nucleophilic attack to the
-face.[1]
This guide details a Phase Transfer Catalysis (PTC) protocol. Unlike the traditional Koenigs-Knorr method (which uses stoichiometric silver or mercury salts), the PTC method is scalable, cost-effective, and environmentally superior for industrial applications.[1]
Synthetic Pathway & Logic
The synthesis proceeds in three logical phases. The core transformation is the glycosylation of
Reaction Scheme Visualization
Caption: Synthetic workflow from Cellobiose Octaacetate to the target Heptaacetate, showing the subsequent deprotection path.
Why Phase Transfer Catalysis (PTC)?
-
Traditional (Koenigs-Knorr): Uses
or .[1] High cost, toxic waste, and difficult to scale >10g.[1] -
Selected Method (PTC): Uses Tetrabutylammonium Bromide (TBAB) in a biphasic system (Dichloromethane / Aqueous Carbonate).[1]
Detailed Experimental Protocol
Safety Warning:
Materials
-
Donor:
-Acetobromo-D-cellobiose (Freshly prepared or commercial, stored at -20°C). -
Acceptor:
-Nitrophenol (Recrystallized).[1] -
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Bromide (TBAB).[1]
-
Solvent: Dichloromethane (DCM), HPLC grade.[1]
-
Base: 1.0 M Sodium Carbonate (
) or Potassium Carbonate ( ).[1]
Step-by-Step Methodology
-
Biphasic Setup: In a 500 mL round-bottom flask, dissolve
-nitrophenol (2.0 eq, 2.8 g) in 100 mL of 1.0 M . The solution will turn bright yellow (phenolate formation).[1]-
Note: Excess phenol drives the reaction to completion.
-
-
Organic Phase Preparation: Dissolve
-acetobromo-cellobiose (1.0 eq, 7.0 g, ~10 mmol) in 100 mL of Dichloromethane (DCM). Add the Phase Transfer Catalyst (0.5 eq, 1.7 g TBAHS). -
Reaction Initiation: Combine the organic and aqueous phases. Vigorous stirring is critical to maximize the interfacial surface area.
-
Quenching and Extraction: Separate the layers. Wash the organic (DCM) layer sequentially with:
-
1M NaOH (2 x 50 mL) – Crucial Step: This removes unreacted
-nitrophenol (water-soluble as phenolate).[1] The organic layer should lose its intense yellow color. -
Water (2 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous
. Filter and concentrate under reduced pressure (Rotavap) to obtain a crude off-white foam.[1] -
Purification (Recrystallization): Dissolve the crude foam in minimal boiling Ethanol (95%). Allow to cool slowly to room temperature, then to 4°C.
-
Yield: Expect 60–75% yield of white needles.
-
Characterization & Validation
To ensure the product is the correct
NMR Spectroscopy Data ( , 400 MHz)
The diagnostic signals are the anomeric protons (H-1) and the
| Position | Proton ( | Multiplicity | Coupling ( | Interpretation |
| Aromatic (PNP) | 8.20 – 8.25 | Doublet (2H) | 9.0 Hz | Protons ortho to Nitro group |
| Aromatic (PNP) | 7.05 – 7.10 | Doublet (2H) | 9.0 Hz | Protons ortho to Glycosidic bond |
| H-1 (Proximal) | 5.20 – 5.35 | Doublet (1H) | 7.5 – 8.0 Hz | |
| H-1' (Distal) | 4.50 – 4.55 | Doublet (1H) | 8.0 Hz | Inter-glycosidic |
| Acetates | 1.95 – 2.15 | Singlets (21H) | - | 7 x |
| Sugar Skeleton | 3.60 – 5.20 | Multiplets | - | Remaining ring protons |
-
Validation Check: If H-1 appears as a doublet with
Hz, you have the -anomer (impurity).[1] If Hz, you have the desired -anomer.[1]
Physical Properties[1][9]
| Property | Value | Notes |
| Molecular Formula | - | |
| Molecular Weight | 757.65 g/mol | - |
| Melting Point | 225 – 228 °C | Sharp melting point indicates high purity.[1] |
| Solubility | DCM, | Insoluble in water.[1] |
| Appearance | White to off-white needles | Yellowing indicates free |
Troubleshooting & Optimization (Field Insights)
The "Yellow Impurity" Problem
If your recrystallized product retains a yellow tint, it contains trapped
-
Solution: Do not just recrystallize again.[1] Redissolve in DCM and wash extensively with cold 1M NaOH . The yellow color must transfer entirely to the aqueous phase before evaporation.
Controlling Anomerization
The
-
Control: Stop the reaction immediately upon consumption of the starting bromide. Do not "let it stir overnight" if TLC shows completion at 4 hours.
Moisture Sensitivity
While PTC is tolerant of water (it's a biphasic system), the acetobromo-sugar is hydrolytically unstable before it reacts.[1]
-
Protocol Adjustment: Add the acetobromo-sugar solution last, after the catalyst and phenol are already equilibrating.
Mechanism of Stereocontrol
The following diagram illustrates the critical "Neighboring Group Participation" (NGP) that guarantees the
Caption: Neighboring Group Participation (NGP) by the C2-acetate ensures exclusive beta-anomer formation.
References
-
Koenigs, W., & Knorr, E. (1901).[1][2][8] Ueber einige Derivate des Traubenzuckers und der Galactose.[1] Berichte der deutschen chemischen Gesellschaft.[1][8] [1]
-
Deshpande, M. V., et al. (1984).[1] Enzymatic synthesis of p-nitrophenyl cellobioside. Methods in Enzymology.[1] [1]
-
Gubica, T., et al. (2025).[1] Solvatomorphs of p-nitrophenyl β-D-cellobioside and its heptaacetate: Physicochemical characterization. Journal of Molecular Structure.[9]
-
Tropper, E., et al. (1992).[1] Phase transfer catalysis as a general and stereoselective entry into glycosides.[1] Synthesis.[1][2][3][5][6][10][11] [1]
-
Cayman Chemical. (2023).[1] 4-Nitrophenyl β-D-Cellobioside Product Data Sheet.[1][12]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents [patents.google.com]
- 8. Koenigs-Knorr_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. chemsynlab.com [chemsynlab.com]
- 11. Chiral Phase Transfer Catalysts (PTCs) - Buchler GmbH [buchler-gmbh.com]
- 12. goldbio.com [goldbio.com]
